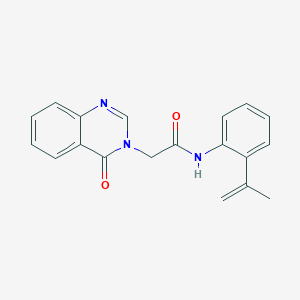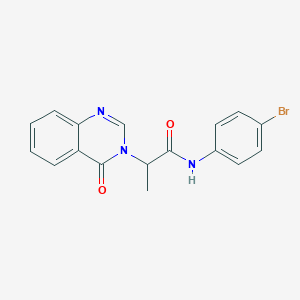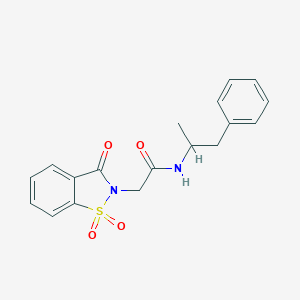![molecular formula C11H9NO2S2 B277337 [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid](/img/structure/B277337.png)
[(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid, also known as PTSA, is a thiazole derivative that has gained significant attention due to its potential pharmacological properties. PTSA has been studied for its antimicrobial, antioxidant, and anti-inflammatory effects.
作用機序
The antimicrobial activity of [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid is believed to be due to its ability to disrupt the cell membrane of bacteria and fungi. [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid has been found to inhibit the growth of bacteria by blocking the synthesis of peptidoglycan, a key component of the bacterial cell wall. The antioxidant and anti-inflammatory effects of [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
[(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid has been found to have a range of biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to DNA, proteins, and lipids. [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid has also been found to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation and oxidative stress-related disorders.
実験室実験の利点と制限
One advantage of using [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid in lab experiments is its relatively low cost and ease of synthesis. [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid has also been found to be stable under a range of conditions, making it a suitable candidate for in vitro and in vivo studies. However, one limitation of using [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid is its low solubility in water, which can limit its bioavailability and efficacy.
将来の方向性
Further research is needed to fully understand the pharmacological properties of [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid. Future studies could focus on the optimization of the synthesis method to improve the yield and purity of [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid. The mechanism of action of [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid could also be further elucidated to identify potential targets for drug development. Additionally, the potential use of [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid in the treatment of oxidative stress-related disorders could be explored in more detail, including in vivo studies to assess its efficacy and safety.
合成法
The synthesis of [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid involves the reaction of 2-aminothiazole with benzyl chloride to form 2-benzylthiazole. This is then reacted with sodium sulfide to form [(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid. The yield of [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.
科学的研究の応用
[(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid has been studied for its potential pharmacological properties. It has been found to have antimicrobial activity against a range of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid has also been found to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of oxidative stress-related disorders such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C11H9NO2S2 |
|---|---|
分子量 |
251.3 g/mol |
IUPAC名 |
2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C11H9NO2S2/c13-10(14)7-16-11-12-9(6-15-11)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14) |
InChIキー |
TXVPLTOTVAGBDN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)O |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid](/img/structure/B277256.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)

![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl benzoate](/img/structure/B277264.png)
![4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine](/img/structure/B277265.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B277267.png)
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)
![2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B277275.png)

![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)
![2-[(4-Methylpiperidino)methyl]-1H-benzimidazole](/img/structure/B277285.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)
